4-Cyclohexylpiperidine-4-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1)
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Overview
Description
4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) is a compound that combines the structural features of cyclohexylpiperidine and methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) typically involves the reaction of 4-cyclohexylpiperidine-4-carboxylic acid with 4-methylbenzenesulfonic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylpiperidine-4-carboxylic acid
- 4-Methylbenzenesulfonic acid
- Cyclohexylpiperidine derivatives
Uniqueness
4-Cyclohexylpiperidine-4-carboxylic acid–4-methylbenzene-1-sulfonic acid (1/1) is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
CAS No. |
674791-75-4 |
---|---|
Molecular Formula |
C19H29NO5S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-cyclohexylpiperidine-4-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H21NO2.C7H8O3S/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h10,13H,1-9H2,(H,14,15);2-5H,1H3,(H,8,9,10) |
InChI Key |
WPULCNBYZGYPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)C2(CCNCC2)C(=O)O |
Origin of Product |
United States |
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